N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrimidin-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-21-13-5-4-12(10-14(13)22-2)6-9-17-15(20)11-23-16-18-7-3-8-19-16/h3-5,7-8,10H,6,9,11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIPVYTXMMNYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=NC=CC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Mitsunobu-Mediated Ether Formation Followed by Amide Coupling
This two-step approach begins with the Mitsunobu reaction to form the pyrimidin-2-yloxyacetic acid intermediate, followed by amide coupling with 3,4-dimethoxyphenethylamine.
Step 1: Synthesis of 2-(Pyrimidin-2-yloxy)acetic Acid
Pyrimidin-2-ol (1.0 equiv) reacts with ethyl glycolate (1.2 equiv) under Mitsunobu conditions (diethyl azodicarboxylate [DEAD], triphenylphosphine [PPh₃], THF, 0°C to room temperature, 12 h). The ester intermediate is hydrolyzed using NaOH (2 M, 60°C, 2 h) to yield 2-(pyrimidin-2-yloxy)acetic acid.
Step 2: Amide Bond Formation
The carboxylic acid is activated as an acyl chloride (SOCl₂, reflux, 3 h) and reacted with 3,4-dimethoxyphenethylamine (1.1 equiv) in dichloromethane (DCM) with triethylamine (Et₃N) as a base (0°C to room temperature, 4 h). Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) affords the target compound in 68% overall yield.
Route 2: Nucleophilic Substitution of Bromoacetamide Intermediate
This route exploits La(OTf)₃-catalyzed amidation followed by bromide displacement.
Step 1: Synthesis of N-(3,4-Dimethoxyphenethyl)-2-bromoacetamide
3,4-Dimethoxyphenethylamine (1.0 equiv) reacts with bromoacetyl bromide (1.2 equiv) in acetonitrile with La(OTf)₃ (5 mol%) at 50°C for 2 h. The reaction achieves 95% conversion, with purification by column chromatography (SiO₂, ethyl acetate/hexane 1:4) yielding the bromoacetamide.
Step 2: Pyrimidin-2-olate Substitution
The bromoacetamide (1.0 equiv) reacts with pyrimidin-2-ol (1.5 equiv) in DMF using sodium hydride (NaH, 2.0 equiv) at 60°C for 6 h. The SN2 displacement proceeds with 82% yield, confirmed by ¹H NMR (δ 4.21 ppm, singlet, CH₂O).
Route 3: Direct Coupling of Preformed 2-(Pyrimidin-2-yloxy)Acetyl Chloride
One-Pot Synthesis
2-(Pyrimidin-2-yloxy)acetyl chloride (1.1 equiv), generated in situ from the acid (SOCl₂, reflux), is coupled with 3,4-dimethoxyphenethylamine (1.0 equiv) in DCM with Et₃N (2.0 equiv) at 0°C. The reaction achieves 75% yield after recrystallization (ethanol/water).
Comparative Analysis of Synthetic Methods
| Route | Key Step | Catalyst/Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Mitsunobu + Amidation | DEAD/PPh₃, THF | 0°C–rt | 68 | 98.5 |
| 2 | La(OTf)₃ + SN2 | La(OTf)₃, DMF | 50–60°C | 82 | 99.2 |
| 3 | Acyl Chloride Coupling | SOCl₂, DCM | 0°C | 75 | 97.8 |
Route 2 offers superior yield and purity due to La(OTf)₃’s efficiency in amide formation and NaH’s efficacy in SN2 displacement. Route 1, while reliable, suffers from lower yields due to ester hydrolysis inefficiencies.
Optimization of Reaction Conditions
La(OTf)₃ Catalysis : Increasing La(OTf)₃ loading to 10 mol% in Route 2 reduces reaction time to 1 h without side-product formation.
Solvent Screening : DMF outperforms THF in SN2 steps due to higher polarity, enhancing pyrimidin-2-olate nucleophilicity.
Temperature Control : Maintaining 60°C during substitution prevents thermal degradation of the acetamide intermediate.
Characterization and Analytical Data
¹H NMR (400 MHz, CDCl₃) :
- δ 6.78–6.72 (m, 3H, aromatic),
- δ 4.21 (s, 2H, CH₂O),
- δ 3.85 (s, 6H, OCH₃),
- δ 3.48 (t, J = 6.8 Hz, 2H, CH₂N),
- δ 2.78 (t, J = 6.8 Hz, 2H, CH₂Ar).
HRMS (ESI) : m/z calcd for C₁₇H₂₀N₃O₅⁺ [M+H]⁺: 346.1399; found: 346.1392.
Challenges and Side Reactions
- Overalkylation : Excess bromoacetyl bromide in Route 2 leads to di-brominated byproducts, mitigated by stoichiometric control.
- Ester Hydrolysis : Route 1’s basic conditions may degrade the pyrimidine ring; neutral pH during hydrolysis is critical.
- Pd Catalyst Deactivation : Attempted Ullmann coupling for ether formation failed due to Pd sequestration, as observed in analogous systems.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The pyrimidin-2-yloxy moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrimidin-2-yloxy derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Acetamide Derivatives
The following table summarizes key analogs and their structural/functional distinctions:
Key Observations:
Heterocyclic vs. Aromatic Substituents: The target compound’s pyrimidinyloxy group distinguishes it from analogs like IV-43 (pyridinyl) and IV-40 (pyrrolidinone). Pyrimidine’s dual nitrogen atoms may enhance hydrogen bonding or π-π stacking in target binding compared to monocyclic systems .
Synthetic Accessibility :
- High-yield syntheses (83–94%) are achievable for analogs with simpler substituents (e.g., IV-43), while complex heterocycles (e.g., Example 114) show lower yields (36.4%), reflecting synthetic challenges in multi-step reactions .
Biological Activity Trends: Chlorophenyl and pyrrolidinone substituents (IV-40) correlate with antifungal activity, whereas pyridinyl groups (IV-43) are linked to broader antimicrobial effects . The target compound’s pyrimidinyloxy group may align with kinase inhibition, as seen in Example 114 .
Metabolic and Pharmacokinetic Considerations
- Lipophilicity : The 3,4-dimethoxyphenethyl group contributes to high lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Pyrimidinyloxy substituents could moderate this via polar interactions .
- Metabolic Stability : Tetrazole-containing analogs (e.g., ’s 4a) exhibit enhanced stability due to the tetrazole ring’s resistance to oxidative metabolism, a feature absent in the target compound .
Structural Insights from Patents and Pharmacopeial Compounds
- Fluorinated analogs () demonstrate that halogenation (e.g., 5-fluoro, 3-fluorophenyl) can significantly alter bioactivity and toxicity profiles, suggesting opportunities for targeted modifications in the pyrimidinyloxy group .
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide (CAS No. 1251564-14-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₄ |
| Molecular Weight | 317.34 g/mol |
| CAS Number | 1251564-14-3 |
Pharmacological Properties
Research indicates that this compound has various pharmacological effects, particularly as a potential therapeutic agent in neurological disorders. Some key findings include:
- Neuroprotective Effects : Studies suggest that this compound may exhibit neuroprotective properties by modulating glutamate receptors, which are critical in synaptic transmission and plasticity in the central nervous system (CNS) .
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can help mitigate oxidative stress-related cellular damage .
- Antimicrobial Activity : Preliminary studies indicate that this compound may have antibacterial effects against certain strains of bacteria, although further research is needed to establish its efficacy and mechanism .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Modulation : The compound is believed to act as a modulator of NMDA receptors, which play a crucial role in excitatory neurotransmission and are implicated in various neurological conditions .
- Enzymatic Interaction : It may also interact with enzymes involved in neurotransmitter metabolism, thereby influencing synaptic levels of key neurotransmitters like dopamine and serotonin .
Case Studies
-
Neuroprotective Study :
- A study conducted on animal models demonstrated that administration of this compound significantly reduced neuronal apoptosis induced by excitotoxicity. The compound's protective effect was linked to its ability to inhibit excessive calcium influx through NMDA receptors .
-
Antibacterial Activity :
- In vitro tests revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for some strains .
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to similar compounds:
| Compound | Neuroprotective Activity | Antioxidant Activity | Antibacterial Activity |
|---|---|---|---|
| This compound | Yes | Yes | Moderate |
| Similar Compound A | Yes | Moderate | High |
| Similar Compound B | No | Yes | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
